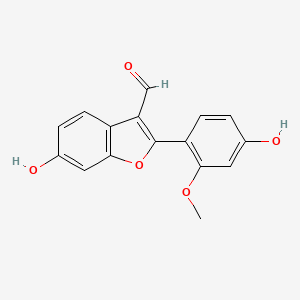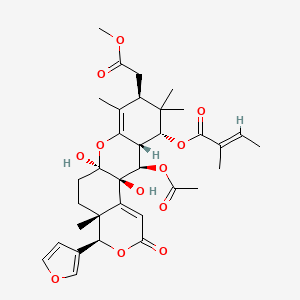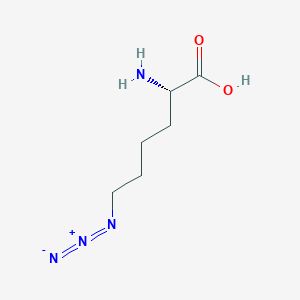
(2S)-2-amino-6-azidohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-6-azidohexanoic acid: is a non-natural amino acid with the molecular formula C6H12N4O2. It is characterized by the presence of an azido group (-N3) attached to the sixth carbon of the norleucine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-6-azidohexanoic acid typically involves the introduction of the azido group to the norleucine backbone. One common method is the diazo transfer reaction, where an amine group is converted to an azide using a diazo compound. This reaction is often carried out under mild conditions to prevent the decomposition of the azido group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-amino-6-azidohexanoic acid undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Click Chemistry: The azido group is highly reactive in click chemistry reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions:
Reduction: Triphenylphosphine, hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Click Chemistry: Copper(I) catalyst, alkyne derivatives.
Major Products:
Reduction: 6-Amino-L-Norleucine.
Substitution: Various substituted norleucine derivatives.
Click Chemistry: Triazole-containing compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-2-amino-6-azidohexanoic acid is used as a building block in the synthesis of peptides and proteins with modified functionalities. Its azido group allows for site-specific labeling and conjugation through click chemistry .
Biology: In biological research, this compound is employed for the selective labeling of proteins in living cells. This enables the study of protein interactions, localization, and dynamics .
Medicine: Its ability to undergo bioorthogonal reactions makes it a valuable tool for the development of novel therapeutics .
Industry: In the industrial sector, this compound is used in the production of advanced materials and bioconjugates. Its unique reactivity allows for the creation of complex molecular architectures with specific properties .
Wirkmechanismus
The primary mechanism of action of (2S)-2-amino-6-azidohexanoic acid involves its azido group, which can participate in various chemical reactions. In biological systems, the azido group can be selectively reduced or conjugated to other molecules, enabling the modification of proteins and other biomolecules. This reactivity is harnessed in bioorthogonal chemistry to achieve precise control over molecular interactions and functions .
Vergleich Mit ähnlichen Verbindungen
6-Diazo-5-oxo-L-Norleucine: Another non-natural amino acid with a diazo group instead of an azido group.
L-Azidonorleucine: A similar compound with an azido group, used for protein labeling and modification.
Uniqueness: (2S)-2-amino-6-azidohexanoic acid is unique due to its specific placement of the azido group on the norleucine backbone, which provides distinct reactivity and applications in bioorthogonal chemistry. Its ability to undergo click chemistry reactions with high efficiency and selectivity sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H12N4O2 |
|---|---|
Molekulargewicht |
172.19 g/mol |
IUPAC-Name |
(2S)-2-amino-6-azidohexanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-5(6(11)12)3-1-2-4-9-10-8/h5H,1-4,7H2,(H,11,12)/t5-/m0/s1 |
InChI-Schlüssel |
HTFFMYRVHHNNBE-YFKPBYRVSA-N |
Isomerische SMILES |
C(CCN=[N+]=[N-])C[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)N |
Synonyme |
azidonorleucine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


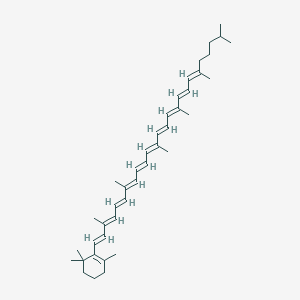
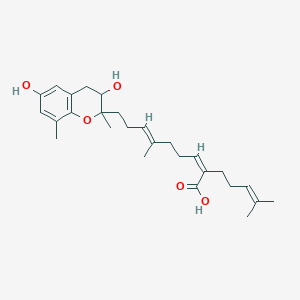
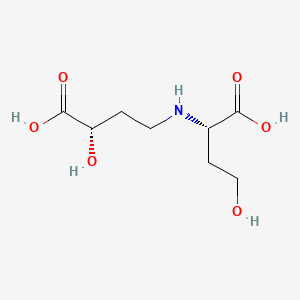
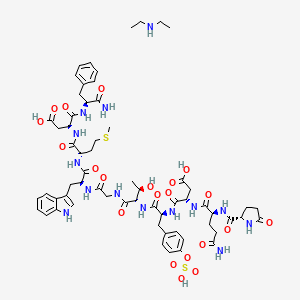
![5'-O-{[(hydroxyphosphinato)oxy]phosphinato}adenosine](/img/structure/B1258000.png)
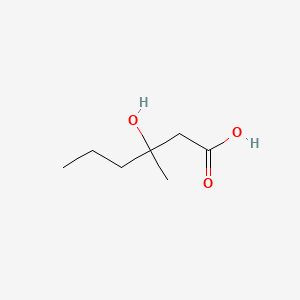
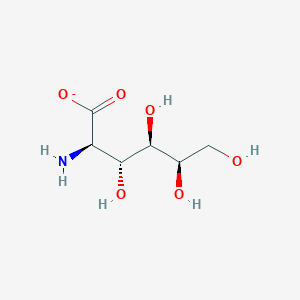
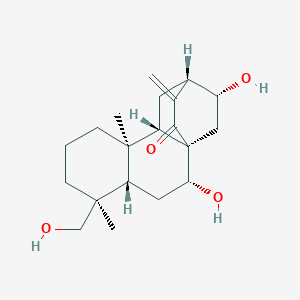
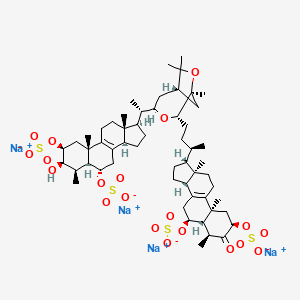
![6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1258006.png)
![5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B1258007.png)

